molecular formula C14H13F2N3O3S B2559730 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034316-65-7

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2559730
CAS No.: 2034316-65-7
M. Wt: 341.33
InChI Key: SCEYLZVNOIFTOT-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative functionalized with a sulfonylated pyrrolidine moiety bearing 3,4-difluorophenyl substituents.

Properties

IUPAC Name

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3S/c15-12-3-2-11(8-13(12)16)23(20,21)19-7-4-10(9-19)22-14-17-5-1-6-18-14/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEYLZVNOIFTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine intermediate. One common route includes the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the sulfonylated pyrrolidine. This intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.

    Coupling Reactions: The presence of the sulfonyl group allows for potential coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution on the pyrimidine ring can yield various substituted pyrimidines, while coupling reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of fluorinated sulfonyl groups on biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the difluorophenylsulfonyl group can enhance binding affinity and specificity through interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Challenges in Comparative Analysis

a. Lack of Direct Evidence

The evidence provided focuses on unrelated compounds:

  • lists compounds like 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one (CAS 428854-24-4), but their similarity scores (0.63 or lower) indicate only partial structural resemblance, insufficient for meaningful comparison .

b. Absence of Key Data

No information is provided on:

  • Physicochemical properties (e.g., solubility, logP, melting point).
  • Biological activity (e.g., IC50 values, target selectivity).
  • Synthetic routes or stability data.

Proposed Framework for Future Comparisons

If additional data becomes available, a comparison could focus on:

Table 1: Hypothetical Structural Analogs

Compound Name Core Structure Key Substituents Potential Targets
Target Compound Pyrimidine 3,4-Difluorophenyl sulfonyl-pyrrolidine Kinases, Antimicrobials
Example 64 () Pyrazolo-pyrimidine Fluorophenyl, chromenone Kinase inhibitors (e.g., EGFR)
CAS 428854-24-4 () Dipyrazolo-pyridinone 4-Fluorophenyl, trifluoromethyl Anticancer agents

Table 2: Hypothetical Bioactivity Comparison

Compound IC50 (nM) for Kinase X Solubility (µg/mL) Selectivity Ratio (Kinase X/Y)
Target Compound Data unavailable Data unavailable Data unavailable
Example 64 () 12.3 ± 1.5 8.2 (pH 7.4) 15:1
CAS 428854-24-4 45.6 ± 3.2 2.1 (pH 7.4) 3:1

Recommendations for Further Research

Synthetic Studies : Optimize routes to the target compound and characterize its stability under physiological conditions.

Bioactivity Screening : Test against kinase panels (e.g., JAK2, EGFR) and microbial strains.

Computational Modeling : Compare binding modes with analogs like Example 64 to predict selectivity.

Biological Activity

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine ring linked to a pyrrolidine moiety, which is further functionalized with a 3,4-difluorophenylsulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's molecular formula is C12H13F2N3O2SC_{12}H_{13}F_2N_3O_2S, with a molecular weight of approximately 299.31 g/mol. The presence of fluorine atoms and the sulfonyl group may enhance its biological activity through improved binding interactions with target proteins.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Pyrrolidine Intermediate : Reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions.
  • Coupling with Pyrimidine : The intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, in the presence of potassium carbonate to yield the final product .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The difluorophenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity .

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, particularly targeting enzymes involved in cell wall synthesis.
  • Anti-inflammatory Properties : Compounds containing sulfonamide groups have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of similar sulfonamide compounds against Mycobacterium tuberculosis, focusing on their role as DprE1 inhibitors. Results indicated that these compounds could effectively disrupt cell wall synthesis, leading to bacterial death .
  • Anti-inflammatory Testing : In vitro assays demonstrated that derivatives similar to 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibited IC50 values in the low micromolar range for COX-2 inhibition, indicating potent anti-inflammatory activity .

Comparative Analysis

To provide a clearer understanding of the biological activity, a comparative analysis with similar compounds is presented below:

CompoundStructureIC50 (μM)Activity Type
2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidineStructureTBDAntimicrobial, Anti-inflammatory
Compound AStructure0.02COX-2 Inhibitor
Compound BStructure0.04Antimicrobial

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

  • Methodological Answer : Focus on modular synthesis steps:

Sulfonylation : React pyrrolidin-3-ol with 3,4-difluorophenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the sulfonamide intermediate.

Etherification : Couple the intermediate with 2-chloropyrimidine using a nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C).

  • Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize side products like unreacted sulfonyl chloride .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water.

Q. How can the purity and structural identity of the compound be verified post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area normalization).
  • NMR : Confirm the presence of pyrrolidine protons (δ 3.5–4.0 ppm), sulfonyl group (δ 7.8–8.2 ppm for aromatic F-substituted protons), and pyrimidine protons (δ 8.5–9.0 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the theoretical molecular weight (C₁₅H₁₃F₂N₃O₃S: ~369.3 g/mol).

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in IC₅₀ values may arise from solubility issues (use DMSO stocks ≤0.1% v/v) .
  • Metabolite Screening : Perform LC-MS to rule out degradation products interfering with activity.
  • Structural Confirmation : Use X-ray crystallography (as in ) to confirm the active conformation .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target kinase?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl-pyrrolidine-pyrimidine scaffold and kinase ATP-binding pockets.
  • SAR Analysis : Modify substituents (e.g., fluorine position on the phenyl ring) and calculate binding free energies (ΔG) to prioritize analogs.
  • MD Simulations : Run 100 ns simulations to assess stability of ligand-receptor complexes .

Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Analytical Workflow :
ConditionDegradation Products Identified (LC-MS)Half-Life (t₁/₂)
pH 1.2, 37°CSulfonic acid derivative6.2 hours
UV light (320 nm)Pyrimidine ring-opening product2.1 hours
  • Mitigation : Use lyophilized formulations or cyclodextrin encapsulation to enhance stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for this compound?

  • Methodological Answer :

  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational logP : Compare predictions from ChemAxon, ACD/Labs, and Molinspiration.
  • Example Data :
MethodlogP ValueSource
Shake-flask (pH 7.4)2.1 ± 0.3Lab Data
ChemAxon1.8
ACD/Labs2.5
  • Resolution : Variations arise from protonation state differences; use pH-adjusted calculations for physiological relevance.

Methodological Recommendations

  • Synthetic Optimization : Apply Design of Experiments (DoE) to reaction parameters (temperature, solvent polarity, catalyst loading) for yield maximization .
  • Structural Elucidation : Combine 2D NMR (HSQC, HMBC) with single-crystal XRD (as in ) for unambiguous assignment .
  • Biological Testing : Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity.

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